Cas no 105910-05-2 (Ethyl (e)-3-(4-methyl-2-nitro-phenyl)prop-2-enoate)

Ethyl (e)-3-(4-methyl-2-nitro-phenyl)prop-2-enoate structure
105910-05-2 structure
Product Name:Ethyl (e)-3-(4-methyl-2-nitro-phenyl)prop-2-enoate
CAS No:105910-05-2
MF:C12H13NO4
MW:235.235923528671
CID:1166464
PubChem ID:24801705
Update Time:2025-04-20

Ethyl (e)-3-(4-methyl-2-nitro-phenyl)prop-2-enoate Chemical and Physical Properties

Names and Identifiers

    • ethyl (E)-3-(4-methyl-2-nitro-phenyl)prop-2-enoate
    • 3-(4-methyl-2-nitro-phenyl)-acrylic acid ethyl ester
    • CTK1B3675
    • 4-Methyl-2-nitro-trans-zimtsaeure-aethylester
    • NCIOpen2_002233
    • 3-Nitroso-4-oxy-toluol
    • NSC105373
    • AC1L9G92
    • 4-Methyl-2-nitroso-phenol
    • 4-methyl-2-nitro-trans-cinnamic acid ethyl ester
    • ethyl (2E)-3-(4-methyl-2-nitrophenyl)-2-propenoate
    • 2-Nitroso-p-kresol
    • 3-(4-methyl-2-nitrophenyl)acrylic acid ethyl ester
    • 2-Nitroso-4-methylphenol
    • Phenol, 4-methyl-2-nitroso-
    • NCIOpen2_002193
    • NCIOpen2_0
    • (E)-ethyl 3-(4-Methyl-2-nitrophenyl)acrylate
    • (E)-ethyl 3-(4-Methyl-2-nitrophenyl)acrylate-2
    • (E)-ethyl-3-(4-methyl-2-nitrophenyl)acrylate
    • 105910-05-2
    • ethyl (E)-3-(4-methyl-2-nitrophenyl)prop-2-enoate
    • DB-235285
    • SCHEMBL2536457
    • RIQHRYBNMBKEQN-VOTSOKGWSA-N
    • Ethyl (e)-3-(4-methyl-2-nitro-phenyl)prop-2-enoate
    • Inchi: 1S/C12H13NO4/c1-3-17-12(14)7-6-10-5-4-9(2)8-11(10)13(15)16/h4-8H,3H2,1-2H3/b7-6+
    • InChI Key: RIQHRYBNMBKEQN-VOTSOKGWSA-N
    • SMILES: O(C(/C=C/C1C=CC(C)=CC=1[N+](=O)[O-])=O)CC

Computed Properties

  • Exact Mass: 235.08449
  • Monoisotopic Mass: 235.08445790g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 308
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 72.1Ų

Experimental Properties

  • PSA: 69.44
Recommended suppliers
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd
ASIACHEM I&E (JIANGSU) CO., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD
Beyond Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent